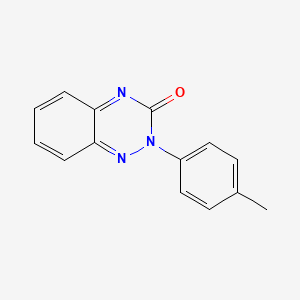

2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

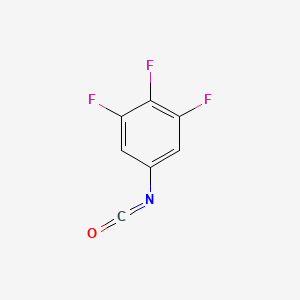

2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interactions

Studies on compounds structurally related to 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one, such as 3-(4-methylphenyl)-1,2,4-benzotriazine-6-carboxylate, reveal notable molecular characteristics. These compounds exhibit electronic polarization in the nitrated aryl ring and form molecular sheets through hydrogen bonds. Intriguingly, the benzotriazine unit demonstrates naphthalene-type delocalization, and molecules are interconnected via π-π stacking interactions involving the benzotriazine units, facilitating chain formation. Such structural features underpin the compound's potential in various applications (Cortés et al., 2013).

Chemical Synthesis and Modification

In chemical synthesis, 1,2,3-Benzotriazin-4(3H)-ones, closely related to the compound , demonstrate versatility. They react with alkynes in the presence of nickel(0)/phosphine catalysts to yield a wide array of substituted 1(2H)-isoquinolones. This reaction progresses through denitrogenative activation of the triazinone moiety followed by alkyne insertion. Such chemical behavior highlights the potential of these compounds in the synthesis of complex organic molecules (Miura et al., 2008).

Pharmaceutical and Pesticide Applications

1,2,3-benzotriazin-4(3H)-one derivatives, structurally similar to the target compound, have been recognized for their potential applications as pesticides and pharmaceuticals. New methodologies for their preparation, starting from readily available reagents, are of significant interest. The key amidation step in their synthesis, catalyzed by Cp*Co(III), and subsequent conversion to the desired derivatives, underlines their potential utility in these sectors (Chirila et al., 2018).

Catalysis and Intermediate Formation

The compound's derivatives also play a role in catalysis. For example, 1,2,3-benzotriazin-4(3H)-ones undergo reactions with isocyanides in the presence of a palladium catalyst to yield products like 3-(imino)isoindolin-1-ones. This process involves the generation of an intermediate azapalladacycle through denitrogenation of the triazine moiety, emphasizing the compound's potential in catalytic processes (Miura et al., 2011).

Antitumor Activity and Mechanism of Action

Additionally, benzotriazine 1,4-dioxide derivatives are known for their antitumor properties. They produce oxidizing radicals following a one-electron reduction, a mechanism crucial in their role as anticancer drugs. The understanding of their action at the molecular level provides insights into the design of new therapeutic agents (Anderson et al., 2003).

Environmental Analysis and Stability

Furthermore, compounds like this compound have been studied for their occurrence in the environment. Studies on similar compounds, like benzotriazoles and benzophenones used as UV filters, highlight their persistence and the challenges in their removal from wastewater, indicating the environmental relevance of these compound classes (Zhang et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-1,2,4-benzotriazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)17-14(18)15-12-4-2-3-5-13(12)16-17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJXEVSPGVWYRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N=C3C=CC=CC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

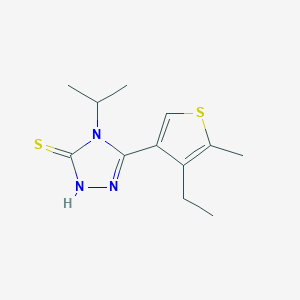

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)